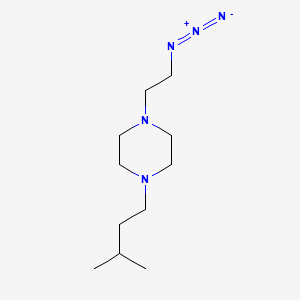

1-(2-Azidoethyl)-4-isopentylpiperazine

Beschreibung

1-(2-Azidoethyl)-4-isopentylpiperazine is a piperazine derivative characterized by two functional groups: a 2-azidoethyl moiety at the 1-position and an isopentyl (3-methylbutyl) group at the 4-position.

Eigenschaften

IUPAC Name |

1-(2-azidoethyl)-4-(3-methylbutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5/c1-11(2)3-5-15-7-9-16(10-8-15)6-4-13-14-12/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZMZLXHBXFJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCN(CC1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

1-(2-Azidoethyl)-4-isopentylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, thereby influencing the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 1-(2-Azidoethyl)-4-isopentylpiperazine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, 1-(2-Azidoethyl)-4-isopentylpiperazine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Azidoethyl)-4-isopentylpiperazine in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability depending on the experimental conditions, such as temperature and pH. Over time, 1-(2-Azidoethyl)-4-isopentylpiperazine may undergo degradation, leading to the formation of degradation products that can have distinct biochemical and cellular effects. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the enhancement of cellular function. At higher dosages, 1-(2-Azidoethyl)-4-isopentylpiperazine can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with specific effects occurring only at certain dosage levels .

Metabolic Pathways

1-(2-Azidoethyl)-4-isopentylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 1-(2-Azidoethyl)-4-isopentylpiperazine within cells and tissues are critical for understanding its overall biochemical and cellular effects. This compound can interact with various transporters or binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions can influence the localization and accumulation of 1-(2-Azidoethyl)-4-isopentylpiperazine, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Azidoethyl)-4-isopentylpiperazine is essential for understanding its activity and function within the cell. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 1-(2-Azidoethyl)-4-isopentylpiperazine within these compartments can influence its interactions with other biomolecules and its overall biochemical and cellular effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in Pharmacological Research

Energetic Materials

Antimicrobial Agents

- Design Insight : The isopentyl group may reduce rigidity compared to naphthalene, but its hydrophobicity could enhance interactions with microbial membranes .

Substituent Effects on Physicochemical Properties

Vorbereitungsmethoden

Alkylation of Piperazine with Isopentyl Group

The initial step typically involves alkylation of piperazine to introduce the isopentyl substituent at the 4-position. This can be achieved via nucleophilic substitution using isopentyl halides (e.g., isopentyl bromide or chloride) under basic conditions.

- Reaction conditions: The reaction is often carried out in polar aprotic solvents such as DMF or acetonitrile, with bases like potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen.

- Temperature: Room temperature to moderate heating (25–80°C) depending on reactivity.

- Yield: Moderate to high yields (70–90%) are reported depending on reaction optimization.

Introduction of the 2-Azidoethyl Group

The azidoethyl substituent is introduced typically by nucleophilic substitution of a 2-haloethyl intermediate with sodium azide.

- Method: 1-(2-Haloethyl)-4-isopentylpiperazine is treated with sodium azide in a polar solvent such as DMF or DMSO.

- Temperature: Reaction temperatures range from room temperature to 80°C.

- Reaction time: Several hours to overnight to ensure complete conversion.

- Safety note: Sodium azide is toxic and requires careful handling.

One-Pot or Sequential Strategies

Some advanced methods employ one-pot synthesis combining alkylation and azidation steps to reduce reaction times and purification steps.

- Advantages: Increased efficiency, reduced solvent usage, and improved overall yield.

- Example: Alkylation of piperazine with isopentyl halide followed by in situ halogen displacement with sodium azide without isolation of intermediates.

Representative Detailed Synthetic Procedure (Hypothetical Based on Literature Trends)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperazine + Isopentyl bromide, K2CO3, DMF, 50°C | Alkylation at 4-position of piperazine | 85 | Stirred 6 h, inert atmosphere |

| 2 | 1-(2-Bromoethyl)-4-isopentylpiperazine + NaN3, DMF, 60°C | Azidation to replace bromo with azido group | 90 | Stirred overnight, filtered |

| 3 | Purification by column chromatography | Isolation of pure 1-(2-Azidoethyl)-4-isopentylpiperazine | — | Characterization by NMR, MS |

Research Findings and Optimization Notes

- Solvent choice: DMF and DMSO are preferred for azidation due to their ability to dissolve both organic and inorganic reagents and stabilize the azide ion.

- Temperature control: Moderate heating accelerates the azidation without decomposing the azide.

- Purification: Due to the sensitivity of azides, mild purification techniques such as silica gel chromatography under inert atmosphere are recommended.

- Safety: Azides are potentially explosive; reactions should be scaled cautiously with proper safety measures.

Comparative Analysis with Related Piperazine Derivatives Preparation

| Feature | 1-(2-Azidoethyl)-4-isopentylpiperazine | Related Piperazine Derivatives (e.g., Vortioxetine) |

|---|---|---|

| Key substitution positions | 1-position (azidoethyl), 4-position (isopentyl) | 1-position (aryl or other substituents), 4-position (varies) |

| Azidation method | Nucleophilic substitution with NaN3 | Usually not azide, but other functional groups |

| Alkylation approach | Direct alkylation with alkyl halides | Palladium-catalyzed coupling in some cases |

| Reaction complexity | Moderate | Often multi-step with catalysts and protection steps |

| Typical yields | 80–90% per step | Variable, sometimes lower due to complexity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.